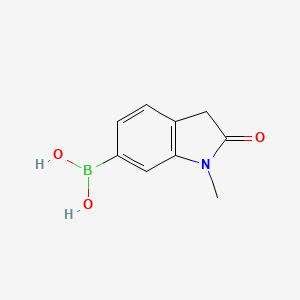

(1-Methyl-2-oxoindolin-6-yl)boronic acid

Description

Contextualizing Indolinone Scaffolds in Modern Chemical Research

The indolinone scaffold, a bicyclic aromatic heterocyclic organic compound, is a cornerstone in medicinal chemistry. researchgate.net Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, making it an ideal framework for designing molecules that can interact with high specificity with biological targets. A multitude of indolinone derivatives have been developed and investigated for a wide range of therapeutic applications. researchgate.net

Notably, the indolinone core is a recognized "privileged scaffold" for the development of kinase inhibitors. researchgate.net Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. ed.ac.uk Several clinically approved and investigational drugs feature the indolinone structure, highlighting its importance in the design of targeted therapies. The versatility of the indolinone ring system allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile.

The Strategic Importance of Boronic Acid Functionalities in Heterocyclic Chemistry

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis. nih.gov Their stability, low toxicity, and broad functional group tolerance make them highly attractive reagents for the construction of complex molecular architectures. nih.gov The boronic acid group is most renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. chemrxiv.org This reaction has revolutionized the synthesis of biaryls and other conjugated systems, which are common motifs in pharmaceuticals and organic materials. chemrxiv.org

In heterocyclic chemistry, boronic acids serve as key building blocks for the introduction of aryl, heteroaryl, and other organic fragments onto a heterocyclic core. nih.gov This capability is crucial for exploring the structure-activity relationships (SAR) of bioactive molecules, as it allows for the systematic modification of a compound's structure to optimize its biological activity. chemrxiv.org Beyond their synthetic utility, boronic acids themselves can exhibit biological activity, acting as enzyme inhibitors or sensors for biologically important molecules like carbohydrates. nih.gov

Rationale for Dedicated Research on (1-Methyl-2-oxoindolin-6-yl)boronic Acid

The dedicated focus on this compound stems from its potential as a versatile intermediate in the synthesis of novel bioactive compounds. By combining the proven therapeutic potential of the indolinone scaffold with the synthetic flexibility of the boronic acid group, this molecule offers a direct route to a diverse range of complex indolinone derivatives.

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile introduction of a wide array of substituents at the 6-position of the indolinone ring, a site that has been shown to be critical for the activity of many indolinone-based inhibitors. The N-methylation of the indolinone core can also influence the compound's physicochemical properties and biological activity.

While specific, in-depth research articles focusing solely on the synthesis and application of this compound are not extensively present in the public domain, its commercial availability from various suppliers underscores its utility as a synthetic intermediate. bldpharm.comcymitquimica.com The rationale for its use is largely inferred from the vast body of research on both indolinone-based drug discovery and the synthetic power of boronic acids. Researchers can leverage this building block to rapidly generate libraries of novel indolinone derivatives for screening against various biological targets, thereby accelerating the drug discovery process.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1260433-35-9 |

| Molecular Formula | C9H10BNO3 |

| Molecular Weight | 190.99 g/mol |

Properties

IUPAC Name |

(1-methyl-2-oxo-3H-indol-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO3/c1-11-8-5-7(10(13)14)3-2-6(8)4-9(11)12/h2-3,5,13-14H,4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZAMZIQYGRSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CC(=O)N2C)C=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 2 Oxoindolin 6 Yl Boronic Acid and Analogs

Site-Selective C-H Borylation Approaches

The direct borylation of the 2-oxoindoline (indolinone) scaffold is a highly desirable transformation that circumvents the need for pre-functionalized starting materials, thereby improving atom and step economy. Achieving regioselectivity, particularly at the C6 position of the 1-methyl-2-oxoindoline core, is a key challenge that has been addressed through various catalytic and non-catalytic methods.

Transition-Metal-Catalyzed C-H Borylation at the Indolinone Core

Transition-metal catalysis has emerged as a cornerstone for C-H functionalization reactions. Several metals have shown efficacy in catalyzing the borylation of aromatic and heteroaromatic C-H bonds, with palladium and iridium being the most extensively studied.

Palladium catalysis is a versatile tool for C-H activation and functionalization. While direct C-H borylation of the 2-oxoindoline core is not extensively documented, related palladium-catalyzed C-H functionalizations provide a basis for potential synthetic routes. For instance, palladium-catalyzed oxidative C-H functionalization has been successfully employed for the synthesis of (2-oxoindolin-3-ylidene)methyl acetates from N-arylpropiolamides, demonstrating the feasibility of activating C-H bonds on the oxindole (B195798) ring system. nih.gov This suggests that with the appropriate choice of ligands and reaction conditions, a palladium-catalyzed C-H borylation at the C6 position could be achievable. The development of such protocols would likely rely on the use of directing groups to control the regioselectivity of the borylation reaction.

A summary of relevant palladium-catalyzed C-H functionalization on related scaffolds is presented in the table below:

| Catalyst System | Substrate | Product | Reference |

| Pd(OAc)₂ / PhI(OAc)₂ | N-arylpropiolamide | (E)-(2-oxoindolin-3-ylidene)methyl acetate (B1210297) | nih.gov |

| PdCl₂ / Cu(OAc)₂ | N-benzyl-protected indole (B1671886) | C-3 alkenylated indole | beilstein-journals.org |

| Pd(OAc)₂ / S,O-ligand | N-methylindoline | C5-olefinated indoline (B122111) | nih.gov |

Iridium-catalyzed C-H borylation has become a powerful and widely used method for the synthesis of aryl and heteroaryl boronate esters. The regioselectivity of these reactions is often governed by steric factors, with borylation typically occurring at the least hindered C-H bond. However, electronic effects and the presence of directing groups can significantly influence the outcome.

For indole derivatives, iridium-catalyzed C-H borylation has been shown to be highly regioselective. For instance, the use of a bulky tertiary phosphine (B1218219) directing group on the indole nitrogen can direct the iridium catalyst to the C6 position. nih.gov While this has been demonstrated on the indole core, its application to the 2-oxoindoline system presents a promising avenue for the synthesis of (1-Methyl-2-oxoindolin-6-yl)boronic acid. The carbonyl group at the C2 position of the indolinone ring is expected to influence the electronic properties and steric environment of the aromatic ring, which could be leveraged to achieve the desired C6 selectivity.

Key findings in iridium-catalyzed borylation of related heterocycles:

| Catalyst System | Substrate | Key Feature | Reference |

| [Ir(cod)Cl]₂ / dtbpy | Heteroarenes | Borylation distal to nitrogen atoms | googleapis.com |

| Ir catalyst / Bulky phosphine DG | Indole | C6-selective borylation | nih.gov |

While palladium and iridium dominate the field of C-H borylation, other transition metals such as platinum, cobalt, and nickel are emerging as viable catalysts.

Platinum: Platinum catalysts have been shown to be effective in C-H functionalization reactions of indoles, such as intramolecular alkylation. researchgate.net Although direct C-H borylation of indolinones using platinum has not been extensively reported, the ability of platinum to activate C-H bonds in related systems suggests its potential in this area.

Cobalt: Cobalt-catalyzed C-H borylation has been developed for arenes and heterocycles, offering a more earth-abundant and cost-effective alternative to precious metals. uni-muenchen.deresearchgate.net Pincer-ligated cobalt complexes have demonstrated high activity under mild conditions. uni-muenchen.de The application of these cobalt catalysts to the 2-oxoindoline core could provide a novel and sustainable route to the target boronic acid.

Nickel: Nickel catalysis has also been successfully applied to the C-H borylation of arenes and indoles. beilstein-journals.orggoogle.com The use of N-heterocyclic carbene (NHC) ligands has been shown to be crucial for efficient reactions. google.com Nickel-catalyzed dearomative arylboration of indoles to form borylated indolines further highlights the potential of nickel in functionalizing this heterocyclic system. nih.gov

Electrophilic Borylation Strategies for Indolinone Derivatives

Electrophilic borylation offers a transition-metal-free alternative for the synthesis of arylboronic acids. This approach typically involves the reaction of an electron-rich aromatic compound with a strong boron electrophile. For indole derivatives, electrophilic borylation has been shown to occur, often with a preference for the electron-rich pyrrole (B145914) ring. However, by employing directing groups, the regioselectivity can be controlled to favor borylation on the benzene (B151609) ring. For instance, N-acyl directing groups on indoles have been used to achieve C7-selective borylation under metal-free conditions. google.com This strategy could potentially be adapted for the C6-borylation of 1-methyl-2-oxoindoline by carefully designing the directing group and optimizing the reaction conditions.

Mechanistic Considerations in Indolinone C-H Borylation Regioselectivity

The regioselectivity of C-H borylation on the 1-methyl-2-oxoindoline core is a complex interplay of steric and electronic factors, as well as the nature of the catalyst and any directing groups employed.

In transition-metal-catalyzed reactions , the regioselectivity is often dictated by the pathway of C-H activation. For iridium-catalyzed reactions, a sterically controlled mechanism is generally accepted, where the bulky iridium-boryl complex approaches the substrate from the least hindered position. In the case of 1-methyl-2-oxoindoline, the C7 and C4 positions are ortho to the fused pyrrolidone ring, making them sterically more hindered than the C5 and C6 positions. The N-methyl group and the C2-carbonyl group will also influence the steric environment.

Electronic factors also play a crucial role, particularly in the borylation of heterocycles. The electron-withdrawing nature of the carbonyl group at C2 deactivates the aromatic ring towards electrophilic attack, which is a key step in many C-H activation mechanisms. However, the nitrogen atom's lone pair can donate electron density into the aromatic ring, influencing the electron density at different positions. The interplay of these electronic effects will determine the most nucleophilic C-H bond and thus the likely site of borylation.

For electrophilic borylation , the reaction proceeds via an electrophilic aromatic substitution-type mechanism. The regioselectivity is therefore primarily governed by the electronic properties of the indolinone ring. The directing effect of the N-methyl group and the deactivating effect of the C2-carbonyl group must be considered. The use of a directing group that can chelate to the boron electrophile can override the inherent electronic preferences of the substrate, leading to borylation at a specific site. google.com

Precursor-Based Synthesis of this compound

Precursor-based methods are the most conventional approaches for synthesizing this compound. These syntheses begin with a 1-methyl-2-oxoindolinone molecule that has been halogenated at the 6-position, typically with bromine or iodine, to serve as a handle for introducing the boronic acid group.

A foundational method for the preparation of arylboronic acids is the halogen-metal exchange, followed by borylation with a suitable electrophile. umich.edu This pathway is a reliable and often high-yielding route. The process begins with a 6-halo-1-methyl-2-oxoindolinone precursor. This precursor is treated with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at very low temperatures (typically -78 °C) to prevent side reactions. This step facilitates a halogen-lithium exchange, replacing the halogen atom with a lithium atom to form a highly reactive 6-lithiated indolinone intermediate. researchgate.net

This intermediate is not isolated but is immediately "quenched" by the addition of a trialkyl borate (B1201080), most commonly triisopropyl borate or trimethyl borate. The organolithium species performs a nucleophilic attack on the electron-deficient boron atom of the borate ester. Subsequent acidic workup hydrolyzes the resulting boronate ester complex to yield the final this compound. The rate of the exchange is dependent on the halogen, with the reactivity order being I > Br > Cl. princeton.edu

| Parameter | Typical Reagents/Conditions | Role in Synthesis |

|---|---|---|

| Starting Material | 6-Bromo-1-methyl-2-oxoindolinone or 6-Iodo-1-methyl-2-oxoindolinone | Provides the core molecular scaffold with a leaving group. |

| Exchange Reagent | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) | Initiates the halogen-metal exchange to form the reactive organolithium intermediate. rsc.org |

| Borylating Agent | Triisopropyl borate, Trimethyl borate | Acts as the boron source, trapping the organolithium species. umich.edu |

| Solvent | Anhydrous Tetrahydrofuran (THF), Diethyl ether | Provides an inert medium for the reaction, crucial for stabilizing the reactive intermediates. |

| Temperature | -78 °C to 0 °C | Low temperatures are critical to prevent decomposition of the organolithium intermediate and minimize side reactions. researchgate.net |

| Workup | Aqueous acid (e.g., HCl, NH4Cl) | Hydrolyzes the boronate ester to the final boronic acid. |

The Miyaura borylation is a powerful and widely used palladium-catalyzed cross-coupling reaction for synthesizing boronic esters, which can then be hydrolyzed to boronic acids. organic-chemistry.orgwikipedia.org This method offers milder reaction conditions compared to the halogen-lithium exchange and demonstrates excellent functional group tolerance. The reaction couples a 6-halo-1-methyl-2-oxoindolinone (or a corresponding triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net

The catalytic cycle involves a palladium(0) complex, a suitable ligand, and a base. organic-chemistry.org The key steps are the oxidative addition of the palladium catalyst to the carbon-halogen bond of the indolinone, followed by transmetalation with the diboron reagent, and finally, reductive elimination to yield the 6-borylated indolinone product and regenerate the palladium(0) catalyst. Potassium acetate (KOAc) is a frequently used base, as it is mild enough to prevent the competing Suzuki-Miyaura coupling of the newly formed product. organic-chemistry.org The resulting pinacol (B44631) ester is stable and can be easily purified before being hydrolyzed to the target boronic acid if required. More atom-economical alternatives to B₂pin₂, such as tetrahydroxydiboron (B82485) [B₂(OH)₄], have also been developed. nih.gov

| Component | Examples | Function |

|---|---|---|

| Aryl Halide/Triflate | 6-Bromo-1-methyl-2-oxoindolinone, 6-Iodo-1-methyl-2-oxoindolinone | The electrophilic coupling partner. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron [B₂(OH)₄] | The source of the boryl group. nih.govnih.gov |

| Palladium Catalyst | PdCl₂(dppf), Pd(PPh₃)₄, XPhos-Pd-G2 | The transition metal catalyst that facilitates the cross-coupling reaction. wikipedia.orgnih.gov |

| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene), PPh₃ (Triphenylphosphine), XPhos | Stabilizes the palladium center and modulates its reactivity. |

| Base | Potassium acetate (KOAc), Potassium phenoxide (KOPh) | Activates the diboron reagent and participates in the catalytic cycle. organic-chemistry.org |

| Solvent | Dioxane, Toluene, Dimethylformamide (DMF) | Solubilizes reagents and facilitates the reaction. |

Transmetalation is a fundamental step in organometallic chemistry where an organic group is transferred from one metal to another. The synthetic methods described previously are, in fact, specific applications of transmetalation. The overarching strategy involves converting the relatively inert carbon-halogen bond of a 6-halo-1-methyl-2-oxoindolinone into a more reactive carbon-metal bond, which can then transfer the indolinone group to a boron atom.

In the halogen-lithium exchange route, the transmetalation occurs when the newly formed 6-lithio-1-methyl-2-oxoindolinone (an organolithium compound) reacts with a trialkyl borate. Here, the indolinone moiety is formally transferred from lithium to boron.

In the Miyaura borylation , the key transmetalation step occurs within the palladium catalytic cycle. After the oxidative addition of palladium to the haloindolinone, an intermediate organopalladium complex is formed. This complex then undergoes transmetalation with the diboron reagent, where a boryl group is transferred to the palladium, and the indolinone group is subsequently transferred to the boron atom upon reductive elimination. rsc.org

This mechanistic perspective highlights that the construction of the carbon-boron bond in these precursors is achieved by creating an organometallic intermediate of the indolinone scaffold that is reactive enough to engage with a borylating agent.

Novel Synthetic Pathways for Oxindolylboronic Acids

One significant development is decarboxylative borylation . This method allows for the conversion of abundant and inexpensive carboxylic acids directly into boronic acids. drugdiscoverytrends.com In this approach, a 1-methyl-2-oxoindoline-6-carboxylic acid precursor could be treated with a diboron reagent in the presence of a suitable catalyst, often based on nickel or palladium, to replace the carboxylic acid group with a boronic acid group. nih.govdrugdiscoverytrends.com This strategy avoids the need to synthesize halogenated precursors from the corresponding carboxylic acids.

Another cutting-edge approach is direct C-H borylation . This is a highly atom-economical method that involves the direct functionalization of a carbon-hydrogen bond. nih.gov Using transition-metal catalysts, typically based on iridium or rhodium, it may be possible to selectively activate and borylate the C-H bond at the 6-position of 1-methyl-2-oxoindolinone. This would be the most direct route, as it uses the parent oxindole as the starting material, completely bypassing the need for pre-functionalized halogenated or carboxylated precursors and thereby streamlining the synthetic process significantly.

Reactivity and Transformational Chemistry of 1 Methyl 2 Oxoindolin 6 Yl Boronic Acid Derivatives

Carbon-Carbon Bond Formation with (1-Methyl-2-oxoindolin-6-yl)boronic Acid

The primary utility of this compound in synthetic chemistry lies in its ability to participate in palladium-catalyzed cross-coupling reactions to form new carbon-carbon bonds. This reactivity allows for the direct attachment of the 1-methyl-2-oxoindolin-6-yl moiety to a variety of organic scaffolds.

Advanced Suzuki-Miyaura Cross-Coupling Applications

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, typically between an organoboron compound and an organic halide or pseudohalide, catalyzed by a palladium complex. libretexts.org For a compound like this compound, this reaction enables the synthesis of 6-aryl and 6-alkenyl substituted 1-methylindolin-2-ones.

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For challenging substrates, such as electron-rich or sterically hindered heterocyclic boronic acids, careful optimization of these parameters is crucial. While specific optimization studies for this compound are not extensively detailed in the literature, general principles for the coupling of related nitrogen-containing heterocycles, including oxindoles, provide valuable insights. nih.gov

Palladium sources such as Pd(OAc)₂ and Pd₂(dba)₃ are common starting points, often in combination with phosphine (B1218219) ligands. libretexts.org For heterocyclic substrates, bulky and electron-rich phosphine ligands like SPhos and XPhos have been shown to be highly effective, promoting high yields even with otherwise unreactive coupling partners. nih.gov The use of precatalysts, where the active Pd(0) species is readily formed, can also enhance reactivity and reproducibility. nih.gov

The choice of base is also critical, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). nih.govmdpi.com The solvent system often consists of a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base. nih.gov For oxindole (B195798) derivatives, successful couplings have been reported at relatively mild temperatures (e.g., 60 °C) with low catalyst loadings (1.0–1.5 mol%) and a slight excess of the boronic acid (1.5 equivalents). nih.gov

Table 1: Representative Catalyst and Ligand Systems for Suzuki-Miyaura Coupling of Heterocyclic Compounds

| Catalyst Precursor | Ligand | Base | Solvent System | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 60-100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene/H₂O | 80-110 |

This table represents general conditions often employed for challenging Suzuki-Miyaura couplings of nitrogen-containing heterocycles and is not specific to this compound.

The Suzuki-Miyaura reaction is renowned for its broad scope of compatible electrophilic partners. When using this compound as the nucleophile, a wide variety of aryl and alkenyl halides (or pseudohalides) can be employed to generate the corresponding 6-substituted indolinones.

The reactivity of the electrophile generally follows the order: I > Br > OTf >> Cl. libretexts.org However, with modern catalyst systems, even less reactive aryl chlorides can be effectively coupled. researchgate.net The electronic nature of the electrophile can also influence the reaction efficiency, with electron-poor aryl halides often being more reactive. Nevertheless, both electron-rich and electron-deficient aryl halides are generally viable coupling partners. nih.govmdpi.com

Furthermore, heteroaryl halides are also suitable electrophiles, allowing for the synthesis of a diverse range of biheteroaryl structures. The reaction tolerates a wide array of functional groups on the electrophilic partner, including esters, ketones, ethers, and nitriles, which underscores the versatility of this methodology. nih.gov

Table 2: Potential Scope of Electrophilic Partners for Coupling with this compound

| Electrophile Class | Example | Potential Product |

|---|---|---|

| Aryl Bromides | 4-Bromoanisole | 6-(4-Methoxyphenyl)-1-methylindolin-2-one |

| Aryl Chlorides | 2-Chlorobenzonitrile | 6-(2-Cyanophenyl)-1-methylindolin-2-one |

| Heteroaryl Bromides | 3-Bromopyridine | 1-Methyl-6-(pyridin-3-yl)indolin-2-one |

This table illustrates the potential scope based on general Suzuki-Miyaura reactivity and is not based on specific reported examples for this compound.

In cases where the electrophilic partner contains multiple reactive sites, the chemo- and regioselectivity of the Suzuki-Miyaura reaction become important considerations. The inherent reactivity differences between various carbon-halogen bonds (I > Br > Cl) can often be exploited to achieve selective coupling at one position over another. researchgate.net By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to control which halide undergoes oxidative addition to the palladium center.

For instance, in a dihaloarene containing both a bromine and a chlorine atom, the coupling will preferentially occur at the more reactive C-Br bond. Similarly, with di- or polyhalogenated heterocycles, the regioselectivity can often be controlled based on the electronic and steric environment of the different halogen atoms. mdpi.com While specific studies on the chemo- and regioselectivity of this compound are not available, the general principles of Suzuki-Miyaura reactions suggest that predictable and selective couplings can be achieved with appropriately designed polyfunctional electrophiles.

Other Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki-Miyaura reaction, aryl boronic acids can participate in a variety of other transition metal-catalyzed transformations to form carbon-carbon bonds.

Palladium(II) complexes can catalyze the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, a process that forms a new carbon-carbon bond at the β-position of the acceptor. nih.govorgsyn.org This reaction provides a powerful method for the synthesis of β-aryl ketones, esters, and other carbonyl derivatives.

In a typical reaction, a palladium(II) salt, such as Pd(OAc)₂ or Pd(OCOCF₃)₂, is used in combination with a ligand to form the active catalyst. orgsyn.orgorganic-chemistry.org The reaction mechanism is thought to involve the formation of an arylpalladium(II) species, which then undergoes migratory insertion of the alkene followed by protonolysis to release the product and regenerate the catalyst. organic-chemistry.org This transformation is often tolerant of air and moisture and can be performed under relatively mild conditions. orgsyn.org

Given the general reactivity of arylboronic acids in this transformation, it is expected that this compound could serve as the aryl donor in such reactions, providing a route to 3-(1-methyl-2-oxoindolin-6-yl) substituted carbonyl compounds.

Table 3: Potential Palladium(II)-Catalyzed Conjugate Addition

| Arylboronic Acid | α,β-Unsaturated Acceptor | Potential Product |

|---|---|---|

| This compound | Methyl vinyl ketone | 4-(1-Methyl-2-oxoindolin-6-yl)butan-2-one |

This table illustrates the potential application based on the known reactivity of arylboronic acids in palladium(II)-catalyzed conjugate additions and is not based on specific reported examples for this compound.

Ruthenium-Catalyzed Arylation Approaches with Indole (B1671886) and Pyrrole (B145914) Analogs (Applicability to 1-Methyl-2-oxoindolinone system)

Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of carbon-carbon bonds in heterocyclic systems. While specific studies on this compound are not extensively documented, the established methodologies for indoles and pyrroles provide a strong basis for its potential reactivity. These reactions typically involve the oxidative coupling of a C-H bond with a boronic acid partner. nih.govnih.gov

Mechanistic studies of these ruthenium-catalyzed arylations suggest that the reaction may proceed through an electrophilic attack by the ruthenium center on the electron-rich aromatic ring. nih.govnih.gov The reaction is often carried out in the presence of an oxidant, such as copper(II) acetate (B1210297), to facilitate the catalytic cycle. nih.gov Given the structural similarities, it is plausible that this compound could serve as a coupling partner in such reactions, leading to the formation of biaryl structures.

A representative set of conditions for such a transformation is presented in the table below, based on the arylation of N-methylindole.

| Entry | Aryl Boronic Acid | Catalyst | Oxidant | Solvent | Yield (%) |

| 1 | Phenylboronic acid | [{RuCl2(p-cymene)}2] | Cu(OAc)2·H2O | iPrOH | 85 |

| 2 | 4-Tolylboronic acid | [{RuCl2(p-cymene)}2] | Cu(OAc)2·H2O | iPrOH | 88 |

| 3 | 4-Methoxyphenylboronic acid | [{RuCl2(p-cymene)}2] | Cu(OAc)2·H2O | iPrOH | 92 |

| 4 | 4-Chlorophenylboronic acid | [{RuCl2(p-cymene)}2] | Cu(OAc)2·H2O | iPrOH | 78 |

Metal-Free Reactivity of this compound

Beyond metal-catalyzed transformations, boronic acids can participate in a range of metal-free reactions. While specific examples involving this compound are limited, the general reactivity of arylboronic acids suggests several potential pathways. One notable example is the photoinduced metal-free arylboration of unactivated alkenes, which could potentially be applied to synthesize indoline (B122111) boronic esters. researchgate.net

Additionally, metal-free additions of boronic acids to silylnitronates have been reported to yield oxime derivatives. researchgate.net This type of reaction proceeds via an aryl transfer to the carbon-nitrogen double bond. The applicability of this method to the 1-methyl-2-oxoindolinone scaffold would depend on the specific reaction conditions and the nature of the nitrone partner.

Carbon-Heteroatom Bond Formation Pathways

The boronic acid moiety is a versatile handle for the formation of bonds between carbon and various heteroatoms. The following sections detail several important coupling reactions.

Chan-Lam Type Couplings for N- and O-Functionalization of Indolinone Boronic Acids

The Chan-Lam coupling reaction is a copper-promoted method for the formation of carbon-heteroatom bonds, utilizing boronic acids as the aryl source. organic-chemistry.org This reaction is highly versatile and can be used to form C-N and C-O bonds with a wide range of substrates, including amines, amides, and alcohols. researchgate.netnih.gov The reaction is typically carried out under mild conditions, often at room temperature and open to the air. organic-chemistry.orgorganic-chemistry.org

For this compound, Chan-Lam coupling could be employed to introduce various nitrogen and oxygen-containing functional groups at the 6-position of the oxindole core. For instance, reaction with primary or secondary amines would yield the corresponding 6-amino-1-methylindolin-2-ones. Similarly, coupling with phenols or alcohols would lead to the formation of 6-aryloxy or 6-alkoxy derivatives.

The general mechanism of the Chan-Lam coupling involves the formation of a copper-boron ate complex, followed by transmetalation and reductive elimination to afford the desired product. The scope of the reaction is broad, with tolerance for a variety of functional groups on both the boronic acid and the heteroatom coupling partner. organic-chemistry.org

The following table provides examples of Chan-Lam couplings with a generic arylboronic acid, illustrating the potential for N- and O-functionalization.

| Entry | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Aniline | Cu(OAc)2 | Pyridine | CH2Cl2 | N-Aryl Aniline | 85 |

| 2 | Benzylamine | Cu(OAc)2 | Et3N | CH2Cl2 | N-Aryl Benzylamine | 75 |

| 3 | Phenol (B47542) | Cu(OAc)2 | Pyridine | CH2Cl2 | Aryl Phenyl Ether | 90 |

| 4 | Methanol | Cu(OAc)2 | Et3N | CH2Cl2 | Aryl Methyl Ether | 60 |

Deborylative Functionalizations: Hydroxylation and Cyanation

The boronic acid group can be replaced by other functional groups through deborylative reactions. Two important transformations are hydroxylation and cyanation.

Hydroxylation: The conversion of an arylboronic acid to a phenol is a valuable transformation. This can be achieved under various conditions, often involving an oxidant such as hydrogen peroxide. researchgate.net For this compound, this reaction would provide a direct route to 6-hydroxy-1-methylindolin-2-one. Metal-free methods using air oxidation mediated by a base like NaOH have also been developed, offering a straightforward and scalable approach. researchgate.net

Cyanation: The introduction of a nitrile group can be accomplished through the deborylative cyanation of arylboronic acids. This transformation can be catalyzed by various transition metals, including copper and rhodium. semanticscholar.org A variety of cyanide sources can be employed, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) or even non-toxic sources like α-cyanoacetates. rsc.org The resulting 6-cyano-1-methylindolin-2-one would be a versatile intermediate for further synthetic manipulations. Recent studies have focused on developing milder and more environmentally friendly protocols for this transformation. rsc.org

The table below summarizes typical conditions for these deborylative functionalizations.

| Transformation | Reagents | Catalyst | Solvent | Product |

| Hydroxylation | H2O2 | None | THF/H2O | 6-Hydroxy-1-methylindolin-2-one |

| Cyanation | K4[Fe(CN)6] | CuI | DMF | 6-Cyano-1-methylindolin-2-one |

N-Vinylation Reactions with Oxindole Nitrones

A notable reaction involving the oxindole scaffold is the copper-catalyzed N-vinylation of 3-(hydroxyimino)indolin-2-ones (oxindole nitrones) with alkenyl boronic acids. acs.orgfao.orgfigshare.comnih.gov This reaction provides access to N-vinyl oxindole nitrones, which are valuable synthetic intermediates. acs.org While this reaction does not directly involve the boronic acid on the oxindole ring, it highlights the reactivity of the broader oxindole system in conjunction with boronic acids.

The reaction is selective for N-vinylation over O-vinylation and proceeds under mild conditions. acs.orgfao.org The resulting N-vinyl nitrones can undergo subsequent thermal rearrangements to form spirooxindoles. acs.orgfigshare.comnih.gov This transformation showcases a sophisticated application of boronic acids in the synthesis of complex heterocyclic structures derived from the oxindole core.

The scope of the reaction is demonstrated in the following table, showing the coupling of various alkenyl boronic acids with a generic 3-(hydroxyimino)indolin-2-one.

| Entry | Alkenyl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Vinylboronic acid | Cu(OAc)2 | Et3N | CH2Cl2 | 82 |

| 2 | Styrylboronic acid | Cu(OAc)2 | Et3N | CH2Cl2 | 88 |

| 3 | Propenylboronic acid | Cu(OAc)2 | Et3N | CH2Cl2 | 75 |

Strategic Utility of 1 Methyl 2 Oxoindolin 6 Yl Boronic Acid in Complex Molecule Synthesis

Role as a Key Intermediate for Diversely Substituted Indolinones

The primary utility of the boronic acid group is its participation in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. nih.govchemrxiv.orgmdpi.commdpi.com This reaction allows for the formation of new carbon-carbon bonds under mild conditions, making (1-Methyl-2-oxoindolin-6-yl)boronic acid an exceptional intermediate for introducing a vast range of substituents at the C-6 position of the indolinone core.

The palladium-catalyzed coupling of this compound with various aryl, heteroaryl, or vinyl halides (or triflates) enables the synthesis of a library of 6-substituted indolinone derivatives. This functionalization is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. The versatility of the Suzuki-Miyaura coupling accommodates a broad spectrum of functional groups, providing access to compounds that would be challenging to synthesize through other methods. mdpi.com This strategic C-6 modification is a cornerstone in medicinal chemistry for exploring structure-activity relationships (SAR). chemrxiv.org

Access to Spirocyclic Indolinone Architectures

The indolinone scaffold is a key component of many spirocyclic compounds, a class of molecules characterized by two rings sharing a single atom. These rigid, three-dimensional structures are of great interest in drug discovery. This compound, while not directly forming the spiro center, serves as a crucial precursor for creating indolinone-based substrates used in spirocyclization reactions.

A notable application of arylboronic acids in this context is the palladium(II)-catalyzed synthesis of spirooxindolyl oxazol-2(5H)-ones. researchgate.net This method involves the reaction of an arylboronic acid with an isatin-derived cyanohydrin. The reaction proceeds through a plausible mechanism involving the transmetalation of the arylboronic acid to the palladium(II) catalyst, followed by coordination and carbopalladation of the nitrile group. An intramolecular cyclization of the resulting ketimine palladium(II) complex yields the final spirocyclic product. researchgate.net

A wide range of arylboronic acids bearing both electron-donating and electron-withdrawing substituents are well-tolerated in this reaction, affording the desired spirooxindolyl oxazolones in good to high yields. This indicates that this compound can be effectively employed in similar transformations to generate novel spirocyclic systems.

Table 1: Examples of Arylboronic Acids in Spirooxindolyl Oxazolone Synthesis This table is representative of the scope of the reaction described in the literature and illustrates potential transformations involving this compound.

| Arylboronic Acid | Product Yield (%) |

| Phenylboronic acid | High |

| 4-Methoxyphenylboronic acid | Good to High |

| 4-Chlorophenylboronic acid | Good to High |

| 3-Methylphenylboronic acid | Good |

| This compound | Predicted Good to High |

The synthesis of spirooxindole-isoxazoline derivatives often proceeds via 1,3-dipolar cycloaddition reactions. nih.gov In a typical pathway, an exocyclic α,β-unsaturated ketone derived from isatin reacts with a nitrile oxide. While arylboronic acids are not directly involved in the key cycloaddition step, they can be used to pre-functionalize the isatin core at various positions before its conversion into the dipolarophile. Therefore, this compound can be utilized in earlier steps to synthesize a substituted isatin, which is then carried forward to construct the final spirooxindole-isoxazoline scaffold. This highlights the role of the boronic acid as an enabling tool for introducing diversity into the final complex molecule. nih.govmdpi.com

Contribution to the Synthesis of Fused Polycyclic and Heterocyclic Scaffolds

The creation of fused polycyclic and heterocyclic systems from indolinone precursors is a significant area of synthetic chemistry. thieme.denih.gov The intramolecular Suzuki-Miyaura cross-coupling reaction stands out as a powerful method for ring closure, and it is here that this compound can play a direct and critical role. nih.govdntb.gov.ua

To achieve this, the indolinone core must first be functionalized with a second reactive group, typically a halide, at a position suitable for cyclization. For instance, a halo-acyl group could be introduced at the N-1 position. The subsequent intramolecular palladium-catalyzed coupling between the boronic acid at C-6 and the halide would then forge a new ring, leading to a rigid, fused polycyclic indolinone scaffold. The utility of this approach has been demonstrated in the synthesis of various macrocycles and complex ring systems found in natural products and other bioactive molecules. nih.govdntb.gov.ua While specific examples starting directly from this compound are not extensively documented, the principles of intramolecular Suzuki-Miyaura coupling are well-established and directly applicable. nih.gov

Synthetic Pathways to Biologically Relevant Indolinone Derivatives

The indolinone core is a well-known "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents. A prominent class of such agents are the 3-substituted indolin-2-ones, which have been developed as potent inhibitors of receptor tyrosine kinases (RTKs), crucial targets in cancer therapy. nih.gov Sunitinib, a well-known RTK inhibitor, features a substituted indolinone core.

This compound serves as an invaluable starting point for the synthesis of novel, potentially bioactive indolinone derivatives. nih.govresearchgate.net The ability to introduce a wide variety of aryl and heteroaryl groups at the C-6 position via Suzuki-Miyaura coupling allows for the systematic exploration of how different substituents in this region affect kinase inhibitory activity and selectivity. nih.gov By coupling this boronic acid with appropriate heterocyclic halides, medicinal chemists can generate libraries of novel compounds for high-throughput screening. This strategy accelerates the discovery of new lead compounds and the optimization of existing ones in the quest for more effective and selective anticancer agents. nih.gov

Mechanistic Investigations and Computational Analyses of 1 Methyl 2 Oxoindolin 6 Yl Boronic Acid Reactivity

Mechanistic Pathways of Palladium-Catalyzed Transformations

The palladium-catalyzed cross-coupling reactions of (1-Methyl-2-oxoindolin-6-yl)boronic acid, most notably the Suzuki-Miyaura coupling, proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com While specific studies on this exact molecule are not extensively detailed in the public domain, the general mechanism can be confidently inferred from extensive research on similar aryl and heteroaryl boronic acids. wildlife-biodiversity.comresearchgate.net

The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, typically stabilized by phosphine (B1218219) ligands. This step forms a palladium(II) intermediate (Ar-Pd-X). The nature of the phosphine ligand is critical and can influence the rate and efficiency of this step. Bulky, electron-rich phosphine ligands have been shown to facilitate the oxidative addition of less reactive aryl chlorides.

Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the cross-coupled product (Ar-Ar') and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Kinetic studies on similar systems have shown that this step is typically rapid and irreversible. wildlife-biodiversity.com

A proposed catalytic cycle for the Suzuki-Miyaura coupling of this compound is depicted below:

| Step | Description | Intermediate |

| Oxidative Addition | An aryl halide (Ar-X) adds to the Pd(0) catalyst. | [Ar-Pd(II)-X] |

| Transmetalation | The (1-methyl-2-oxoindolin-6-yl) group is transferred from boron to palladium. | [Ar-Pd(II)-(1-methyl-2-oxoindolin-6-yl)] |

| Reductive Elimination | The coupled product is formed, regenerating the Pd(0) catalyst. | Pd(0) |

Theoretical Studies on Electronic Structure and Boron Reactivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of this compound and its influence on reactivity. researchgate.netbohrium.com The geometry of the molecule is optimized to determine its most stable conformation. The oxindole (B195798) ring system, with its electron-withdrawing amide carbonyl group and electron-donating methyl group on the nitrogen, creates a unique electronic environment.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. nih.gov For arylboronic acids, the HOMO is typically localized on the aromatic ring, while the LUMO is often associated with the vacant p-orbital of the boron atom. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. bohrium.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

The calculated molecular electrostatic potential (MEP) surface can visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the oxygen atoms of the boronic acid and the carbonyl group are expected to be regions of negative potential (nucleophilic), while the boron atom and the hydrogen atoms of the hydroxyl groups are regions of positive potential (electrophilic).

Calculated Electronic Properties of a Model Arylboronic Acid

| Parameter | Description | Typical Calculated Value |

| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -1.2 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.3 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

Note: These are representative values for a generic arylboronic acid and would vary for the specific title compound.

Spectroscopic and Kinetic Studies of Reaction Intermediates

The elucidation of reaction mechanisms relies heavily on the characterization of transient intermediates. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable in this regard. nih.gov For palladium-catalyzed reactions involving indolylboronic acids, ¹H, ¹³C, and ³¹P NMR spectroscopy can be used to identify and characterize the various palladium complexes in the catalytic cycle. nih.gov For instance, the formation of the Pd(II) intermediate after oxidative addition can be monitored by the appearance of new signals in the ³¹P NMR spectrum, corresponding to the coordinated phosphine ligands.

Kinetic studies provide quantitative information about the rates of the individual steps in the catalytic cycle. strath.ac.uk By systematically varying the concentrations of the reactants, catalyst, and ligands, the rate law for the reaction can be determined. This information helps to identify the rate-determining step and provides insights into the roles of the various components in the reaction. For many Suzuki-Miyaura reactions, the transmetalation step is found to be rate-limiting. strath.ac.uk

Computational Modeling for Reaction Prediction and Optimization

Computational modeling has become an indispensable tool for predicting the outcomes of chemical reactions and for optimizing reaction conditions. colab.ws DFT calculations can be used to model the entire catalytic cycle of a palladium-catalyzed cross-coupling reaction involving this compound. researchgate.net By calculating the energies of the reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed. mdpi.com

This energy profile can reveal the activation barriers for each step, allowing for the identification of the rate-determining step and providing a theoretical basis for the observed reaction kinetics. mdpi.com Furthermore, computational models can be used to screen different ligands, bases, and solvents to predict which combination will lead to the highest yield and selectivity. This in silico approach can significantly reduce the amount of experimental work required to optimize a reaction.

For instance, a computational study could compare the energy barriers for the oxidative addition of different aryl halides or the transmetalation with different bases. The results of such a study could guide the rational selection of reaction partners to achieve the desired outcome. As computational methods continue to improve in accuracy and efficiency, their role in predicting and optimizing complex chemical transformations will undoubtedly expand.

Emerging Research Directions and Future Outlook for 1 Methyl 2 Oxoindolin 6 Yl Boronic Acid

Development of More Sustainable and Efficient Synthetic Protocols

The traditional synthesis of aryl boronic acids often relies on multi-step sequences starting from halogenated arenes, typically involving organolithium or Grignard intermediates. While effective, these methods can lack atom economy and utilize hazardous reagents. Future research will likely focus on more direct and sustainable methods for synthesizing (1-Methyl-2-oxoindolin-6-yl)boronic acid.

A primary area of focus is the direct C–H borylation of the parent 1-methyl-2-oxoindoline molecule. nih.gov Transition-metal-catalyzed C–H activation is a powerful strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. chim.it Research into iridium, rhodium, or palladium catalysts could uncover systems capable of selectively borylating the C-6 position of the oxindole (B195798) ring. nih.gov Metal-free C–H borylation approaches are also gaining traction, offering a more sustainable and cost-effective alternative. nih.gov

Another promising and innovative route is decarboxylative borylation, a method that converts readily available carboxylic acids into boronic acids using nickel catalysis. drugdiscoverytrends.com If a viable route to 1-methyl-2-oxoindoline-6-carboxylic acid is established, this method could provide a highly efficient and functional-group-tolerant pathway to the target boronic acid. drugdiscoverytrends.com

Table 1: Comparison of Synthetic Protocols for Aryl Boronic Acids

| Protocol | Starting Material | Key Reagents | Advantages | Challenges for this compound |

|---|---|---|---|---|

| Halogen-Lithium Exchange | 6-Bromo-1-methyl-2-oxoindoline | n-BuLi, Borate (B1201080) ester | Established, reliable | Multi-step preparation of starting material, cryogenic conditions, low atom economy |

| Miyaura Borylation | 6-Bromo-1-methyl-2-oxoindoline | B2pin2, Pd catalyst, Base | High functional group tolerance | Requires halogenated precursor, expensive catalyst and reagents |

| Direct C–H Borylation | 1-Methyl-2-oxoindoline | B2pin2, Ir or Rh catalyst | High atom economy, reduced steps, sustainable | Controlling regioselectivity to target the C-6 position |

| Decarboxylative Borylation | 1-Methyl-2-oxoindoline-6-carboxylic acid | B2pin2, Ni catalyst | Uses abundant starting materials, efficient | Requires synthesis of the corresponding carboxylic acid |

Exploration of Novel Catalytic Systems and Ligands

While this compound is a valuable reagent in Suzuki-Miyaura couplings, future research will explore novel catalytic systems to broaden its utility. This includes developing new palladium catalysts and ligands that can couple this boronic acid with challenging substrates, such as sterically hindered or electron-deficient aryl chlorides. nih.gov Furthermore, the use of N-methyliminodiacetic acid (MIDA) boronates as air-stable, slow-release precursors for the boronic acid could overcome potential instability issues and improve reaction efficiency, particularly in complex syntheses. nih.govacs.org

Beyond its role as a reagent, there is significant untapped potential for this compound and its derivatives to function as organocatalysts. The field of Boronic Acid Catalysis (BAC) utilizes the Lewis acidic nature of the boron atom to activate substrates, particularly those containing hydroxyl groups. researchgate.netacs.org The unique electronic environment of the 1-methyl-2-oxoindoline moiety could modulate the Lewis acidity of the boron center, potentially leading to novel catalytic activities. nih.gov Research in this area could explore its use in promoting reactions like dehydrative amidations, esterifications, and cycloadditions under mild, metal-free conditions. researchgate.netrsc.org The design of new chiral hemiboronic or borinic acid catalysts derived from this scaffold could also enable asymmetric transformations. nih.govthieme-connect.com

Integration with Flow Chemistry and Automated Synthesis

The synthesis and application of boronic acids are increasingly benefiting from advanced technologies like flow chemistry and automated synthesis. Flow chemistry offers significant advantages for the synthesis of this compound, especially for methods involving unstable intermediates like organolithiums. nih.govorganic-chemistry.org Continuous flow reactors allow for precise control over reaction time, temperature, and mixing, which can suppress side reactions and enable the safe use of hazardous reagents on a large scale. acs.orgresearchgate.net This technology could provide a robust and scalable on-demand synthesis of the target compound. organic-chemistry.org

In parallel, automated synthesis platforms are revolutionizing the way complex molecules are constructed. nih.gov By converting this compound into a stable building block, such as its MIDA boronate ester, it can be incorporated into automated iterative cross-coupling synthesizers. acs.org This would enable the rapid, programmed assembly of diverse libraries of complex molecules containing the oxindole core, significantly accelerating discovery programs in medicinal chemistry and materials science. chemrxiv.org

Table 2: Technological Integration for Boronic Acid Chemistry

| Technology | Application to this compound | Key Benefits | Future Outlook |

|---|---|---|---|

| Flow Chemistry | Synthesis via lithiation-borylation or other rapid reactions. | Enhanced safety, scalability, precise control, handling of unstable intermediates. acs.orgresearchgate.net | Development of a dedicated, continuous manufacturing process. |

| Automated Synthesis | Use as a MIDA boronate building block in iterative cross-coupling. | Rapid synthesis of compound libraries, streamlined drug discovery. acs.org | Integration into commercial and academic automated synthesis platforms. |

Expansion of Synthetic Applications in Challenging Bond Formations

The synthetic utility of boronic acids extends far beyond traditional Suzuki-Miyaura C-C bond formation. Future research on this compound will undoubtedly focus on its application in more challenging and diverse bond-forming reactions.

C-N and C-O Bond Formations: The copper-catalyzed Chan-Lam coupling reaction enables the formation of carbon-nitrogen and carbon-oxygen bonds using boronic acids as arylating agents. organic-chemistry.org Applying this methodology to this compound would provide direct access to 6-amino and 6-phenoxy substituted 1-methyl-2-oxoindolines, which are valuable structures in medicinal chemistry. researchgate.netacs.org

Metal-Free C-C Bond Formations: To enhance sustainability, there is a growing interest in transition-metal-free coupling reactions. rsc.org Novel methods involving the coupling of boronic acids with reactive intermediates, such as nitrile imines generated photochemically, represent a frontier in C-C bond formation. rsc.orgresearchgate.net Exploring the reactivity of this compound in these systems could yield novel molecular architectures without reliance on precious metals. core.ac.uk

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals from boronic acids under mild conditions. cam.ac.uk This activation mode opens up new reaction pathways that are distinct from traditional two-electron processes. nih.govacs.org Subjecting this compound to photoredox conditions in the presence of suitable reaction partners could enable novel alkylation, arylation, and other challenging bond formations. zendy.io

Table 3: Emerging Applications in Bond Formation

| Reaction Type | Bond Formed | Typical Catalyst | Potential Product Class |

|---|---|---|---|

| Chan-Lam Coupling | C-N / C-O | Copper | 6-Amino/Phenoxy-1-methyl-2-oxoindolines |

| Nitrile Imine Coupling | C-C | Metal-Free (Photochemical) | 6-Arylhydrazone-1-methyl-2-oxoindolines |

| Photoredox Radical Coupling | C-C / C-X | Photocatalyst (e.g., Ir, Ru) | Novel functionalized oxindoles via radical addition |

Q & A

Q. What are the key synthetic challenges in preparing (1-Methyl-2-oxoindolin-6-yl)boronic acid, and how can they be addressed?

Boronic acids are prone to trimerization and dehydration, complicating purification and stability. To mitigate this, prodrug strategies (e.g., boronic esters) are often employed during synthesis. For example, intermediates like pinacol boronic esters improve stability and facilitate multi-step reactions . Additionally, pH-controlled conditions (neutral or mildly acidic) minimize boroxine formation during purification .

Q. How does the boronic acid moiety enhance enzyme inhibition in therapeutic applications?

The boronic acid group acts as a reversible covalent inhibitor, forming stable tetrahedral intermediates with catalytic residues (e.g., serine in proteasomes). This mechanism underpins drugs like Bortezomib, which inhibits the 20S proteasome with sub-nanomolar affinity. The electrophilic boron atom reacts with hydroxyl groups in active sites, enabling prolonged target engagement .

Q. What analytical techniques are suitable for characterizing boronic acid derivatives?

MALDI-MS is effective but requires derivatization (e.g., with 2,5-dihydroxybenzoic acid) to prevent trimerization artifacts. LC-MS/MS in MRM mode offers high sensitivity for underivatized boronic acids in complex matrices, achieving detection limits below 1 ppm . B NMR is critical for probing boron speciation, with chemical shifts (e.g., 9.08 ppm for pentafluorophenyl boronic acid) correlating to pKa and binding dynamics .

Advanced Research Questions

Q. How can binding kinetics of this compound with diols be quantitatively analyzed for sensor design?

Stopped-flow fluorescence assays reveal kon values for diol binding, which follow D-fructose > D-tagatose > D-mannose > D-glucose. Binding equilibria are reached within seconds under physiological pH, enabling real-time glucose monitoring. Thermodynamic affinity (Ka) correlates with kon, emphasizing the importance of "on" rate optimization . For pyranose recognition, ortho-substituents (e.g., amino groups) enhance six-membered ring diol binding, a key consideration for cancer biomarker detection .

Q. What strategies overcome MALDI-MS limitations in sequencing boronic acid-containing peptides?

On-plate esterification with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation and enhances ionization. This method allows sequencing of branched peptides with up to five boronic acid groups. Post-source decay (PSD) and MS/MS fragmentation further resolve complex libraries, enabling single-bead analysis of combinatorial peptide boronic acids .

Q. How does structural modification influence the anticancer activity of boronic acid derivatives?

Substitution at the 6-position of the indolinone scaffold with boronic acid enhances tubulin polymerization inhibition. Compounds like 13c (IC = 0.48–2.1 μM against B-16 cells) induce apoptosis via mitochondrial pathways. Comparative studies with combretastatin A-4 analogs (r = 0.553 in COMPARE analysis) highlight unique growth inhibition profiles, suggesting distinct mechanisms .

Q. What factors govern the thermal stability of aromatic boronic acids in material science applications?

Thermogravimetric analysis (TGA) shows that electron-withdrawing substituents (e.g., fluorine) increase decomposition temperatures by stabilizing boron-oxygen bonds. For instance, pentafluorophenyl boronic acid degrades at 280°C vs. 210°C for phenylboronic acid. Functional groups like acrylamides further enhance thermal resilience via crosslinking .

Methodological Considerations

- Selective Glycoprotein Capture: Immobilized boronic acids (e.g., AECPBA) bind terminal sialic acid residues but require buffer optimization (e.g., borate at pH 8.5) to minimize non-specific interactions with arginine-rich proteins .

- Bacterial Detection: Fluorescent boronic acid-carbon dots (B-CDs) exploit glycolipid binding for Gram-positive selectivity. The boronic acid-diol interaction yields 3-fold higher fluorescence intensity for S. aureus vs. E. coli .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.